2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone

Lipophilicity Drug Design ADME Prediction

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone (CAS: 1557020-32-2) is a synthetic, heterocyclic small molecule belonging to the aminopyrazole ethanone class. This compound features a 1-isopropyl substitution on the pyrazole ring and a primary amino group adjacent to the ethanone carbonyl, contributing to a calculated molecular weight of 167.21 g/mol and a predicted LogP of approximately 1.7.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B11780645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C(=O)CN
InChIInChI=1S/C8H13N3O/c1-6(2)11-5-7(4-10-11)8(12)3-9/h4-6H,3,9H2,1-2H3
InChIKeyPZSILRCMKOHUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone: Procurement Specifications, Regulatory Role, and Comparator Context for Pharmaceutical R&D


2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone (CAS: 1557020-32-2) is a synthetic, heterocyclic small molecule belonging to the aminopyrazole ethanone class. This compound features a 1-isopropyl substitution on the pyrazole ring and a primary amino group adjacent to the ethanone carbonyl, contributing to a calculated molecular weight of 167.21 g/mol and a predicted LogP of approximately 1.7 [1]. Its structural features underpin its utility as a high-purity chemical intermediate and as a designated impurity reference standard for Encorafenib, a clinically approved BRAF kinase inhibitor [2].

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone: Why Structural Analogs Cannot Be Interchanged in Regulated Assays and SAR Studies


Direct substitution of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone with close analogs such as the N-ethyl or N-methyl derivatives is not scientifically or regulatorily valid. The isopropyl group at the N1 position of the pyrazole ring is a critical pharmacophore element for specific kinase-targeting scaffolds, including Encorafenib. Altering this substituent (e.g., to an ethyl or methyl group) fundamentally changes the lipophilicity (calculated XLogP of -1 for the methyl analog vs. ~1.7 for the isopropyl analog [1][2]) and molecular recognition properties, thereby invalidating comparative Structure-Activity Relationship (SAR) analyses and failing to meet the stringent identity criteria required for impurity profiling in abbreviated new drug applications (ANDAs) [3].

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone: Quantified Differentiation vs. Closest Analogs for Scientific Selection


Differentiation by Lipophilicity: Quantified LogP Advantage Over N-Methyl Analog

Compared to the N-methyl analog, 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone demonstrates a significant increase in predicted lipophilicity, which is a critical parameter influencing membrane permeability and target binding. The isopropyl substitution yields a predicted LogP of approximately 1.7 [1], whereas the N-methyl analog (2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one) has a computed XLogP3-AA of -1.0 [2]. This difference of over 2.7 LogP units represents a more than 500-fold increase in the calculated octanol-water partition coefficient, fundamentally altering the compound's biopharmaceutical properties.

Lipophilicity Drug Design ADME Prediction SAR

Regulatory Compliance: Unique Identity as a Designated Encorafenib Impurity Standard

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone (also known as 1-(3-Amino-1-isopropyl-1H-pyrazol-4-yl)ethan-1-one, CAS: 1269440-48-3) is specifically designated and supplied as 'Encorafenib Impurity 2' [1]. This is a unique and non-fungible role not shared by general aminopyrazole ethanone analogs. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions or commercial production of Encorafenib [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance ANDA

Molecular Weight Differentiation from N-Ethyl and N-Methyl Analogs for Purification and Handling

The molecular weight of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone is 167.21 g/mol, which is 14.03 g/mol greater than the N-ethyl analog (153.18 g/mol) and 28.05 g/mol greater than the N-methyl analog (139.16 g/mol) [1]. This mass difference directly impacts chromatographic retention time and mass spectrometric detection, providing a clear and quantifiable basis for method differentiation and impurity tracking.

Purification Chromatography Analytical Method Development Mass Spectrometry

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone: High-Value Procurement and Application Scenarios Supported by Evidence


Procurement as a Certified Encorafenib Impurity Reference Standard for ANDA Filings

Analytical laboratories developing or validating methods for Encorafenib drug substance or drug product must procure this compound as 'Encorafenib Impurity 2' to ensure compliance with regulatory guidelines for impurity profiling. Its identity as a designated impurity, as documented by suppliers like SynZeal and AquigenBio, is essential for generating defensible data for ANDA submissions [1][2]. Use of any other analog in this context would be scientifically and regulatorily unacceptable.

Use as a High-Purity (≥97-98%) Intermediate in the Synthesis of N1-Isopropyl Pyrazole Kinase Inhibitors

Given its structural role as a core fragment in clinical-stage kinase inhibitors like Encorafenib, this compound is a critical building block for medicinal chemists synthesizing novel analogs. Vendors supply it at NLT 98% purity, which is suitable for subsequent derivatization without introducing confounding impurities that could obscure SAR interpretation [1][2]. The high purity level is a direct procurement differentiator compared to lower-grade or unspecified purity analogs.

Reference Compound for Lipophilicity (LogP) and Chromatographic Method Development Studies

With a predicted LogP of ~1.7, this compound serves as a valuable reference for calibrating reverse-phase HPLC methods or evaluating the lipophilicity of related pyrazole-based libraries [1]. Its distinct retention profile, which differs markedly from the less lipophilic N-methyl analog (XLogP3 = -1), allows it to be used as a system suitability standard to verify column performance and gradient reproducibility for moderately lipophilic aminopyrazoles [2].

Quote Request

Request a Quote for 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.